Disodium cytidine 5'-diphosphate

Description

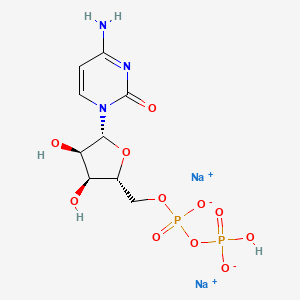

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O11P2.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDYAAWYYNVXEB-WFIJOQBCSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3Na2O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54394-90-0 | |

| Record name | Disodium cytidine 5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054394900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DISODIUM CYTIDINE 5'-DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8B9F7OXES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Comprehensive Structural Characterization of Cytidine 5'-Diphosphate Disodium Salt: A Multi-Modal Analytical Framework

Executive Summary & Biological Context

Cytidine 5'-diphosphate disodium salt (CDP-Na2) [CAS: 54394-90-0] is a high-energy cytosine nucleotide that serves as an essential intermediate in phospholipid biosynthesis.[1] Unlike simple nucleosides, the structural integrity of CDP relies on the stability of its pyrophosphate linkage, which is susceptible to hydrolysis.

In the biopharmaceutical context, CDP is the rate-limiting substrate in the Kennedy Pathway (CDP-choline pathway), driving the synthesis of Phosphatidylcholine (PC) and Phosphatidylethanolamine (PE)—critical components of cellular membranes [1, 2].[2] For drug development professionals, ensuring the structural purity of CDP-Na2 is not merely a box-checking exercise; it is a prerequisite for reproducible enzymatic assays and the synthesis of choline-based therapeutics (e.g., Citicoline).[1]

This guide moves beyond basic certificates of analysis to establish a self-validating structural elucidation framework , combining orthogonal spectroscopic and chromatographic techniques.

Molecular Architecture & Connectivity

Before analysis, one must understand the target. CDP-Na2 consists of three distinct structural domains:

-

The Nucleobase: Cytosine (pyrimidine), prone to deamination.

-

The Sugar: D-Ribofuranose, determining the stereochemistry.

-

The Tail: A 5'-pyrophosphate moiety, the site of high-energy bond cleavage.

Visualization: Structural Connectivity

The following diagram illustrates the connectivity and the specific sites targeted by analytical methods (NMR, MS, HPLC).

Figure 1: Structural connectivity of CDP-Na2 highlighting analytical targets. The pyrophosphate tail is the primary stability indicator.

Spectroscopic Identification (The "Fingerprint")

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for confirming the covalent structure. For CDP-Na2, 31P NMR is the critical self-validating step: it proves the material is a diphosphate and not a mixture of mono- (CMP) and tri- (CTP) phosphates.[1]

| Nucleus | Key Signal (approx. shift in D2O) | Structural Assignment | Diagnostic Value |

| 1H | H-6, H-5 (Cytosine) | Confirms pyrimidine ring integrity.[1] | |

| 1H | H-1' (Anomeric) | Confirms | |

| 31P | Critical: Two doublets indicate P-O-P coupling.[1] Singlets imply hydrolysis to CMP. | ||

| 13C | C4, C2, C6, C5 | Carbon skeleton verification [3]. |

Mass Spectrometry (MS)

Electrospray Ionization (ESI) in Negative Mode is preferred due to the acidic phosphate groups.

-

Theoretical Mass (Free Acid): 403.18 Da.[1]

-

Observed Species:

-

Fragmentation Logic: Under CID (Collision Induced Dissociation), CDP typically loses the cytosine base or cleaves the pyrophosphate bond. The presence of the pyrophosphate fragment is a key structural identifier [4].

Chromatographic Purity & Assay

HPLC analysis of CDP is challenging due to its high polarity; it elutes in the void volume of standard C18 columns. Two robust approaches exist: Ion-Pairing RP-HPLC (Recommended for resolution) and Anion Exchange (Recommended for salt tolerance).[1]

Method A: Ion-Pair Reverse Phase (IP-RP-HPLC)

Rationale: The addition of Tetrabutylammonium (TBA) creates a neutral ion-pair with the negatively charged CDP, allowing retention on a hydrophobic C18 stationary phase.

-

Column: C18 (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: 10 mM Tetrabutylammonium hydroxide (TBAH) + 10 mM Phosphate buffer (pH 6.0).[1]

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Gradient: 0-30% B over 20 mins.

-

Detection: UV @ 271 nm (Cytidine

).[1] -

Reference Standard: CDP Disodium Salt (High Purity).[1]

Method B: Anion Exchange (SAX)

Rationale: Separates based on the number of phosphate groups (Charge: CMP < CDP < CTP).

-

Column: Strong Anion Exchange (SAX).[1]

-

Mobile Phase: Ammonium Phosphate gradient (low to high ionic strength).[1]

-

Advantage: Specifically separates hydrolysis products (CMP) from the target [5].

Solid-State & Counter-Ion Analysis

Defining the "Disodium Salt" requires quantifying the cation and hydration shell.

-

Sodium Content (AA/IC):

-

Water Content (Karl Fischer):

Biological Pathway Visualization (The "Why")

Understanding the placement of CDP in the Kennedy Pathway validates its use as a reagent in phospholipid research.

Figure 2: The Kennedy Pathway. CDP acts as the activated carrier for the polar head group [6, 7].

Detailed Experimental Protocols

Protocol A: Self-Validating 31P NMR

Use this protocol to confirm the "diphosphate" state and rule out hydrolysis.

-

Sample Prep: Weigh 20 mg of CDP-Na2 into a vial.

-

Solvent: Add 600 µL of D2O (Deuterium Oxide).

-

Internal Standard (Optional): Add a capillary containing Triphenyl phosphate (TPP) as an external reference, or reference to 85% H3PO4 (0 ppm).

-

Acquisition:

-

Interpretation:

Protocol B: High-Performance Liquid Chromatography (IP-RP)

Use this for quantitative purity assessment.[1]

-

Buffer Preparation: Dissolve 1.36 g KH2PO4 and 10 mL of 1.0 M Tetrabutylammonium Hydroxide in 900 mL water. Adjust pH to 6.0 with dilute phosphoric acid. Dilute to 1000 mL.

-

Column Equilibration: Flush C18 column with 95% Buffer / 5% ACN for 30 mins.

-

Sample: Dissolve CDP-Na2 to 0.5 mg/mL in Buffer.

-

Injection: 10 µL.

-

Flow Rate: 1.0 mL/min.

-

Suitability: The tailing factor for the CDP peak must be < 1.5. Resolution between CDP and nearest impurity (usually CMP) must be > 2.0.

References

-

Kennedy, E. P., & Weiss, S. B. (1956). The function of cytidine coenzymes in the biosynthesis of phospholipides. Journal of Biological Chemistry.

-

Fagone, P., & Jackowski, S. (2013). Phosphatidylcholine and the CDP-choline cycle.[2][4][5] Biochimica et Biophysica Acta (BBA).[1]

-

ChemicalBook. (n.d.). Cytidine 5'-diphosphate trisodium salt 13C NMR Spectrum.

-

Jensen, S. S., et al. (2007).[6] Collision-induced dissociation of cytidine and its derivatives.[6] Journal of Mass Spectrometry.

-

BenchChem. (2025).[7] High-Performance Liquid Chromatography (HPLC) Analysis of 5'-Cytidine Monophosphate.

-

Gibellini, F., & Smith, T. K. (2010). The Kennedy pathway—De novo synthesis of phosphatidylethanolamine and phosphatidylcholine.[2][4][8] IUBMB Life.

-

MedChemExpress. (n.d.). Cytidine 5'-diphosphate disodium salt Product Information.

Sources

- 1. Cytidine 5'-diphosphate trisodium salt(34393-59-4) 13C NMR spectrum [chemicalbook.com]

- 2. Genetic diseases of the Kennedy pathways for membrane synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytidine 5'-diphosphate Disodium Salt (CDP-Na2) CAS 54394-90-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. researchgate.net [researchgate.net]

- 5. From yeast to humans - roles of the Kennedy pathway for phosphatidylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Collision-induced dissociation of cytidine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Frontiers | Eugene P. Kennedy’s Legacy: Defining Bacterial Phospholipid Pathways and Function [frontiersin.org]

The Crossroads of Cellular Synthesis: An In-Depth Guide to the Kinetics of Cytidine 5'-Diphosphate in Nucleotide Metabolism

For researchers, scientists, and drug development professionals, understanding the intricate kinetics of nucleotide metabolism is paramount for deciphering cellular physiology and developing novel therapeutic interventions. Cytidine 5'-diphosphate (CDP) and its triphosphate counterpart, CTP, stand at a critical metabolic juncture, directing the flow of essential building blocks towards DNA, RNA, and phospholipid biosynthesis. This technical guide provides a comprehensive exploration of the kinetics of CDP, offering field-proven insights into the causality behind experimental choices and self-validating protocols for its study.

The Central Role of Cytidine Nucleotides in Cellular Homeostasis

Cytidine nucleotides are indispensable for a multitude of cellular processes. As a precursor for DNA and RNA synthesis, CTP is essential for the storage and transfer of genetic information.[1][2] Beyond its role in nucleic acid synthesis, the activated form of choline, CDP-choline, is a key intermediate in the synthesis of phosphatidylcholine (PC), a major component of cellular membranes.[3][4] Similarly, CDP-diacylglycerol is a critical precursor for the synthesis of phosphatidylinositol (PI) and cardiolipin (CL), phospholipids vital for signal transduction and mitochondrial function.[5][6] The precise regulation of CDP and CTP pools is therefore crucial for maintaining cellular integrity and function.

De Novo Pyrimidine Biosynthesis: The Genesis of Cytidine Nucleotides

The de novo synthesis pathway provides the initial pool of pyrimidine nucleotides from simple precursor molecules.[7][8] This energy-intensive process is tightly regulated to meet cellular demands. The pathway culminates in the synthesis of uridine triphosphate (UTP), which is then converted to CTP by the enzyme CTP synthetase.[1][9]

Key Regulatory Enzymes and Their Kinetics

The de novo pyrimidine synthesis pathway is subject to stringent feedback inhibition to prevent the overproduction of nucleotides.[7] Key regulatory enzymes include:

-

Carbamoyl Phosphate Synthetase II (CPS II): This enzyme catalyzes the first committed step in pyrimidine synthesis and is allosterically inhibited by the end-product UTP and activated by PRPP and ATP.[7][8][10]

-

Aspartate Transcarbamoylase (ATCase): In bacteria, this is the primary regulatory enzyme, inhibited by CTP and activated by ATP.[8][9]

-

CTP Synthetase (CTPS): This enzyme catalyzes the final step in CTP synthesis and is a critical point of regulation. It is allosterically inhibited by its product, CTP, and activated by GTP.[2][7][11] This cross-regulation by a purine nucleotide helps to balance the pools of purines and pyrimidines.[2]

The kinetic properties of these enzymes are crucial for maintaining nucleotide homeostasis. For instance, the phosphorylation of human CTP synthase 1 (hCTPS1) can inhibit its activity.[2] In the yeast Saccharomyces cerevisiae, phosphorylation of CTP synthetase leads to an increase in Vmax for its substrates UTP and ATP, and a decrease in the Km for ATP.[12]

Experimental Protocol 1: Enzymatic Assay for CTP Synthetase Activity

This protocol describes a method to determine the activity of CTP synthetase by measuring the amount of glutamate produced, which is coupled to a colorimetric reaction.[13]

A. Principle:

The glutaminase activity of CTP synthetase is coupled to a reaction where the produced glutamate is used to reduce a tetrazolium salt (INT) into a formazan dye, which can be measured spectrophotometrically at 492 nm.[13]

B. Materials:

-

CTPS Assay Buffer

-

CTPS Substrate Solution (containing UTP and ATP)

-

Glutamine solution

-

TA Assay Solution (containing enzymes and INT for the colorimetric reaction)

-

10x Cell Lysis Solution

-

Microplate reader capable of measuring absorbance at 492 nm

-

Purified CTP synthetase or cell lysate

C. Procedure:

-

Sample Preparation: Prepare cell lysates by resuspending cells in 1x Cell Lysis Solution. Centrifuge to pellet cell debris and collect the supernatant containing the enzyme.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

CTPS Assay Buffer

-

CTPS Substrate Solution

-

Glutamine solution

-

Sample (purified enzyme or cell lysate)

-

-

Initiate Reaction: Add the TA Assay Solution to each well to start the reaction.

-

Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a specific time period (e.g., 30-60 minutes).

-

Measurement: Measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the CTP synthetase activity based on a standard curve generated with known concentrations of glutamate.

The Role of CDP in Phospholipid Synthesis

CDP plays a central role as an activated intermediate in the synthesis of major membrane phospholipids.

The CDP-Choline (Kennedy) Pathway

The CDP-choline pathway is the primary mechanism for the synthesis of phosphatidylcholine (PC) in mammalian cells.[3][4]

Pathway Overview:

-

Choline Phosphorylation: Choline is phosphorylated to phosphocholine by choline kinase (CK).[3]

-

CDP-Choline Formation: CTP:phosphocholine cytidylyltransferase (CCT) catalyzes the rate-limiting step, the reaction of CTP with phosphocholine to form CDP-choline.[3][14][15]

-

PC Synthesis: Cholinephosphotransferase (CPT) or choline/ethanolamine phosphotransferase (CEPT) transfers the phosphocholine moiety from CDP-choline to diacylglycerol (DAG) to form PC.[3][4]

The kinetic properties of cholinephosphotransferase are influenced by the structure of the diacylglycerol substrate, which in turn affects the Km for CDP-choline.[16]

The CDP-Diacylglycerol Pathway

CDP-diacylglycerol (CDP-DAG) is a key liponucleotide intermediate for the synthesis of phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (CL).[5][17]

Pathway Overview:

-

CDP-DAG Synthesis: CDP-diacylglycerol synthase (CDS) catalyzes the reaction of CTP with phosphatidic acid (PA) to form CDP-DAG.[5][6] This is a rate-limiting step in PI synthesis.[5]

-

Phospholipid Synthesis:

The regulation of CDP-diacylglycerol synthesis is crucial for coordinating cell growth and fat storage.[18]

Visualization of Metabolic Pathways

De Novo Pyrimidine Biosynthesis Pathway

Caption: De Novo Pyrimidine Biosynthesis Pathway.

CDP-Choline (Kennedy) Pathway

Caption: The CDP-Choline (Kennedy) Pathway for Phosphatidylcholine Synthesis.

Conversion of CDP to dCDP: A Gateway to DNA Synthesis

The synthesis of deoxyribonucleotides, the building blocks of DNA, is catalyzed by the enzyme ribonucleotide reductase (RNR).[19][20] RNR reduces ribonucleoside diphosphates (NDPs) to their corresponding deoxyribonucleoside diphosphates (dNDPs).[21][22]

The activity of RNR is tightly regulated by a complex allosteric mechanism to ensure a balanced supply of all four dNTPs.[19][23] The binding of ATP to an allosteric site activates the enzyme, promoting the reduction of CDP and UDP.[20][21] Conversely, the binding of dATP to this site inhibits the overall activity of RNR.[20][23]

| Effector Nucleotide | Substrate Specificity |

| ATP | CDP, UDP |

| dTTP | GDP |

| dGTP | ADP |

| dATP | (Inhibits overall activity) |

| Table 1: Allosteric Regulation of Ribonucleotide Reductase Activity. |

Quantification of Intracellular CDP and CTP

Accurate quantification of intracellular nucleotide pools is essential for studying their metabolism. High-performance liquid chromatography (HPLC) is a widely used and reliable method for this purpose.[24][25][26]

Experimental Protocol 2: Quantification of Intracellular CTP by Reversed-Phase Ion-Pair HPLC

This protocol provides a general framework for the extraction and quantification of CTP from cell culture samples.[24][27]

A. Principle:

Cellular nucleotides are extracted and then separated by reversed-phase HPLC using an ion-pairing agent in the mobile phase. The separated nucleotides are detected by UV absorbance.

B. Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Trichloroacetic acid (TCA), 6% solution, ice-cold

-

Potassium carbonate (K2CO3), 5 M solution

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile Phase A: 10 mM tetrabutylammonium hydroxide, 10 mM KH2PO4, 0.25% MeOH, pH 6.9

-

Mobile Phase B: 5.6 mM tetrabutylammonium hydroxide, 50 mM KH2PO4, 30% MeOH, pH 7.0

-

CTP standard solution

C. Procedure:

-

Cell Harvesting and Extraction:

-

Wash cultured cells with ice-cold PBS.

-

Add ice-cold 6% TCA to the cells to precipitate proteins and extract nucleotides.

-

Scrape the cells and collect the extract.

-

Centrifuge to pellet the precipitated protein.

-

-

Neutralization:

-

Transfer the supernatant to a new tube.

-

Neutralize the extract by adding 5 M K2CO3 dropwise until the pH is near neutral.

-

-

HPLC Analysis:

-

Quantification:

-

Identify the CTP peak by comparing its retention time to that of the CTP standard.

-

Quantify the amount of CTP in the sample by comparing the peak area to a standard curve generated with known concentrations of CTP.

-

Conclusion

The kinetics of cytidine 5'-diphosphate are central to the regulation of fundamental cellular processes, including nucleic acid and phospholipid biosynthesis. A thorough understanding of the enzymes involved, their regulatory mechanisms, and the intricate interplay between different metabolic pathways is crucial for researchers in both basic science and drug development. The methodologies and insights provided in this guide offer a robust framework for investigating the pivotal role of CDP in cellular metabolism.

References

-

Lovatt, C. J. (n.d.). Regulation of Pyrimidine Biosynthesis by Purine and Pyrimidine Nucleosides in Slices of Rat Tissues. Lovatt Research. [Link]

-

Wikipedia. (n.d.). Pyrimidine metabolism. [Link]

-

Fagone, P., & McMaster, C. R. (2020). CDP-Diacylglycerol Synthases (CDS): Gateway to Phosphatidylinositol and Cardiolipin Synthesis. Frontiers in Cell and Developmental Biology, 8, 593. [Link]

-

Xie, W., et al. (2006). CDP-diacylglycerol phospholipid synthesis in detergent-soluble, non-raft, membrane microdomains of the endoplasmic reticulum. Journal of Lipid Research, 47(6), 1283–1293. [Link]

-

ResearchGate. (n.d.). Kinetic mechanism for the activation and inhibition of CTPS by GTP. [Link]

-

DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. [Link]

-

Wikipedia. (n.d.). CDP-choline pathway. [Link]

-

Garrido, E., et al. (2015). CDP-Diacylglycerol Synthetase Coordinates Cell Growth and Fat Storage through Phosphatidylinositol Metabolism and the Insulin Pathway. PLOS Genetics, 11(3), e1005085. [Link]

-

Morand, J. N., & Kent, C. (1989). Kinetic selectivity of cholinephosphotransferase in mouse liver: the Km for CDP-choline depends on diacylglycerol structure. The Journal of biological chemistry, 264(23), 13785–13792. [Link]

-

Miller, J. L., & Villafranca, J. J. (1989). Investigation of the mechanism of CTP synthetase using rapid quench and isotope partitioning methods. Biochemistry, 28(21), 8454–8459. [Link]

-

Wikipedia. (n.d.). CTP synthetase. [Link]

-

McDonough, V. M., et al. (1992). Regulation of CDP-diacylglycerol synthesis and utilization by inositol and choline in Schizosaccharomyces pombe. Molecular and Cellular Biology, 12(9), 4195–4204. [Link]

-

Ahern, K., & Rajagopal, I. (2023, August 31). 7.10: Pyrimidine de novo Biosynthesis. Biology LibreTexts. [Link]

-

Horibata, Y., & Sugimoto, H. (2021). Differential contributions of choline phosphotransferases CPT1 and CEPT1 to the biosynthesis of choline phospholipids. Journal of Lipid Research, 62, 100088. [Link]

-

Ostrander, D. B., et al. (1998). CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1393(2-3), 234–244. [Link]

-

ResearchGate. (n.d.). Synthesis of phospholipids via the CDP-diacylglycerol pathway for negatively charged phospholipids or via the CDP-alcohol pathway for neutral phospholipids. [Link]

-

Academic Dictionaries and Encyclopedias. (n.d.). CTP synthetase. [Link]

-

Fagone, P., & McMaster, C. R. (2008). Phosphatidylcholine and the CDP-Choline Cycle. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1781(9), 541–553. [Link]

-

Liu, H., et al. (2005). Analysis of Intracellular Nucleoside Triphosphate Levels in Normal and Tumor Cell Lines by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 43(10), 523–528. [Link]

-

Biomedical Research Service Center. (n.d.). BMR Asparagine Synthetase Assay Kit. [Link]

-

Ryals, J., et al. (2009). High-performance liquid chromatography (HPLC)-based detection and quantitation of cellular c-di-GMP. Current Protocols in Microbiology, Chapter 3, Unit 3B.3. [Link]

-

ResearchGate. (n.d.). CDPcholine pathway for PC synthesis. [Link]

-

Eriksson, S., et al. (2005). Modeling the Control of Ribonucleotide Reductase. [Link]

-

Springer Nature Experiments. (n.d.). High-Performance Liquid Chromatography (HPLC)-Based Detection and Quantitation of Cellular c-di-GMP. [Link]

-

Martin, C., et al. (2019). CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode. Journal of Mass Spectrometry, 54(11), 885–893. [Link]

-

Rozman Grinberg, I., et al. (2022). Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site. eLife, 11, e78130. [Link]

-

ResearchGate. (n.d.). An assay for CTP synthetase glutaminase activity using high performance liquid chromatography. [Link]

-

Li, J., et al. (2015). Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography B, 1002, 59–67. [Link]

-

Minet, M., et al. (2023). CTPS2 regulates CTP synthetase activity by interacting with CTPS1. Life Science Alliance, 6(9), e202302008. [Link]

-

Life Science Alliance. (2023). CTPS2 regulates CTP synthetase activity by interacting with CTPS1. [Link]

-

The Medical Biochemistry Page. (n.d.). Nucleotide Metabolism. [Link]

-

Wikipedia. (n.d.). Ribonucleotide reductase. [Link]

-

Dr. Mungli. (2017, July 27). Ribonucleotide reductase - Reaction and Regulation. YouTube. [Link]

-

ResearchGate. (n.d.). Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography. [Link]

-

Roitberg, A. E. (n.d.). Determining the regulation system of human ribonucleotide reductase using computational tools. [Link]

-

Doctor 2019. (n.d.). Nucleotide Metabolism 22. [Link]

-

Artd-project.eu. (n.d.). Cytidine and dCMP Deaminases—Current Methods of Activity Analysis. [Link]

-

Schmitz, H., et al. (1954). Nucleotide metabolism. III. Mono-, di-, and triphosphates of cytidine, guanosine, and uridine. The Journal of biological chemistry, 209(1), 41–54. [Link]

-

Wang, Y., et al. (2020). Efficient One-Pot Synthesis of Cytidine 5'-Monophosphate Using an Extremophilic Enzyme Cascade System. Marine drugs, 18(9), 438. [Link]

Sources

- 1. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 2. CTP synthetase - Wikipedia [en.wikipedia.org]

- 3. CDP-choline pathway - Wikipedia [en.wikipedia.org]

- 4. Differential contributions of choline phosphotransferases CPT1 and CEPT1 to the biosynthesis of choline phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDP-Diacylglycerol Synthases (CDS): Gateway to Phosphatidylinositol and Cardiolipin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDP-diacylglycerol phospholipid synthesis in detergent-soluble, non-raft, membrane microdomains of the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 8. davuniversity.org [davuniversity.org]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. lovattresearch.ucr.edu [lovattresearch.ucr.edu]

- 11. researchgate.net [researchgate.net]

- 12. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bmrservice.com [bmrservice.com]

- 14. Phosphatidylcholine and the CDP-Choline Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Kinetic selectivity of cholinephosphotransferase in mouse liver: the Km for CDP-choline depends on diacylglycerol structure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. CDP-Diacylglycerol Synthetase Coordinates Cell Growth and Fat Storage through Phosphatidylinositol Metabolism and the Insulin Pathway | PLOS Genetics [journals.plos.org]

- 19. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]

- 20. youtube.com [youtube.com]

- 21. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 22. doctor2019.jumedicine.com [doctor2019.jumedicine.com]

- 23. utn.uu.se [utn.uu.se]

- 24. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. High-performance liquid chromatography (HPLC)-based detection and quantitation of cellular c-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]

- 26. High-Performance Liquid Chromatography (HPLC)-Based Detection and Quantitation of Cellular c-di-GMP | Springer Nature Experiments [experiments.springernature.com]

- 27. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Stability of Disodium Cytidine 5'-Diphosphate (CDP-Na2)

Foreword: The Imperative of Stability in Nucleotide-Based Therapeutics and Research

Disodium cytidine 5'-diphosphate (CDP-Na2), a pivotal nucleotide, serves as a critical precursor in the biosynthesis of nucleic acids and phospholipids, and as a coenzyme in various metabolic pathways.[1][2] Its application extends from fundamental biochemical research to being a key intermediate in the synthesis of therapeutic agents.[3][4] For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical stability profile of CDP-Na2 is not merely academic; it is a prerequisite for ensuring the integrity, efficacy, and safety of research outcomes and pharmaceutical products. This guide provides a detailed exploration of the factors influencing the stability of CDP-Na2, methodologies for its assessment, and evidence-based recommendations for its handling and storage.

Molecular Structure and Inherent Labilities

To comprehend the stability of CDP-Na2, one must first appreciate its molecular architecture. It is comprised of a cytosine base, a ribose sugar, and a pyrophosphate moiety, with the disodium salt form enhancing its aqueous solubility.[2] This structure, while central to its biological function, harbors inherent chemical liabilities.

Figure 2: A simplified diagram of the primary degradation pathways of Cytidine 5'-Diphosphate.

The principal degradation products to monitor in a stability study of CDP-Na2 are:

-

Cytidine 5'-Monophosphate (CMP): Formed via hydrolysis of the terminal phosphate.

-

Uridine 5'-Diphosphate (UDP): Formed via deamination of the cytosine base (though less commonly cited as a direct chemical degradation product compared to subsequent hydrolysis products).

-

Uridine and Cytidine: Formed from further hydrolysis of the phosphate groups.

Methodologies for Stability Assessment

A robust stability-indicating analytical method is essential to separate and quantify the intact CDP-Na2 from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose. [5][6]

Stability-Indicating HPLC Method

A well-developed HPLC method should be able to resolve the parent compound from all known and potential degradants.

Experimental Protocol: Development of a Stability-Indicating HPLC Method

-

Column Selection: A reversed-phase C18 or Phenyl-Hexyl column is a good starting point, as these provide good retention and selectivity for polar, aromatic compounds like nucleotides. 2. Mobile Phase Selection:

-

Aqueous Phase (A): An aqueous buffer is necessary to control the pH and ensure reproducible retention times. A phosphate or ammonium acetate buffer in the pH range of 6.0-7.0 is recommended to maintain the stability of the analyte during analysis.

-

Organic Phase (B): Methanol or acetonitrile is typically used as the organic modifier.

-

-

Elution Mode: A gradient elution, starting with a high percentage of the aqueous phase and gradually increasing the organic phase, is generally required to elute the more polar degradation products (like cytidine and uridine) early, followed by CMP, and then the parent compound, CDP. [7]4. Detection: UV detection at the maximum absorbance wavelength of cytidine (around 271-280 nm) provides good sensitivity. [1]A photodiode array (PDA) detector is highly recommended as it can assess peak purity and help in the identification of co-eluting peaks.

-

Method Validation: The developed method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness to prove it is suitable for its intended purpose. Table 1: Example HPLC Parameters for Nucleotide Separation

| Parameter | Recommended Condition | Rationale |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and resolution for polar analytes. |

| Mobile Phase A | 20 mM Potassium Phosphate, pH 6.5 | Buffers the system for reproducible chromatography and analyte stability. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute analytes. |

| Gradient | 5% B to 40% B over 20 minutes | To resolve polar degradants from the parent compound. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | Dependent on sample concentration and detector sensitivity. |

| Detector | UV/PDA at 271 nm | Wavelength of maximum absorbance for cytidine moiety. |

Identification of Degradation Products

While HPLC-UV can quantify the degradation, it does not definitively identify the degradants. For structural elucidation, hyphenated techniques are indispensable.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the degradation products, which is crucial for their identification. Tandem MS (MS/MS) can provide fragmentation patterns for further structural confirmation. [8]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR can provide detailed structural information about the degradation products, confirming the site of modification (e.g., deamination or phosphate hydrolysis). [6][9][10]

Figure 3: A typical experimental workflow for assessing the chemical stability of CDP-Na2.

Recommendations for Storage and Handling

Based on the chemical stability profile, the following recommendations are crucial for maintaining the integrity of Disodium Cytidine 5'-Diphosphate:

Table 2: Summary of Storage and Handling Recommendations for CDP-Na2

| Form | Condition | Recommendation | Justification |

| Solid | Temperature | Store at -20°C for long-term storage. | Minimizes thermal degradation and preserves solid-state integrity. |

| Moisture | Store in a tightly sealed container in a desiccator or under an inert atmosphere. | CDP-Na2 is hygroscopic; moisture can induce hydrolysis. [11] | |

| Light | Store in a light-resistant (amber) container. | Protects against photochemical degradation. [1][12] | |

| Aqueous Solution | pH | Prepare solutions in a buffer with a pH between 6.0 and 7.0. | Minimizes both acid and base-catalyzed hydrolysis and deamination. [3] |

| Temperature | Store frozen at -20°C or -80°C. For short-term use, refrigerate at 2-8°C. Avoid repeated freeze-thaw cycles. | Low temperatures significantly slow down hydrolytic degradation in solution. | |

| Light | Use amber vials or wrap containers in foil. | Protects against photodegradation in solution. | |

| General | Prepare solutions fresh whenever possible. We do not recommend storing aqueous solutions for more than one day unless flash-frozen. [1] | Minimizes the risk of degradation over time. |

Conclusion: A Proactive Approach to Ensuring Quality

The chemical stability of Disodium Cytidine 5'-Diphosphate is a multifaceted issue, governed by its inherent molecular structure and its susceptibility to environmental factors such as pH, temperature, light, and moisture. The primary degradation pathways involve the hydrolysis of the pyrophosphate bond to form CMP and the deamination of the cytosine base. A thorough understanding of these degradation profiles, achieved through systematic forced degradation studies and the use of robust, stability-indicating analytical methods like HPLC, is paramount. By adhering to the recommended storage and handling procedures outlined in this guide, researchers and drug development professionals can ensure the chemical integrity of CDP-Na2, thereby safeguarding the validity of their experimental results and the quality of their final products.

References

-

Wishart, D.S. (2021). NP-Card for Cytidine monophosphate (NP0000267). Natural Products Magnetic Resonance Database. [Link]

-

PubChem. (n.d.). 3'-Cmp. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleotides: Structure and Properties. [Link]

-

MDPI. (2023). RNA Stability: A Review of the Role of Structural Features and Environmental Conditions. International Journal of Molecular Sciences. [Link]

-

Gomez, S. A., et al. (2017). The effect of the neutral cytidine protonated analogue pseudoisocytidine on the stability of i-motif structures. PLoS ONE. [Link]

-

Dobson, C. M., & Lian, L. Y. (1987). A 31P MAS NMR study of cytidine 2'-phosphate bound to ribonuclease A in the crystalline state. FEBS Letters. [Link]

-

ChemRxiv. (2023). Photochemical Stability of 5-Methylcytidine Relative to Cytidine: Photophysical Insight for mRNA Therapeutic Applications. [Link]

-

Royal Society of Chemistry. (2004). The reactions of cytidine and 2′-deoxycytidine with SO4˙− revisited. Pulse radiolysis and product studies. Organic & Biomolecular Chemistry. [Link]

-

Frontiers. (2022). Nucleobase-modified nucleosides and nucleotides: Applications in biochemistry, synthetic biology, and drug discovery. Frontiers in Chemistry. [Link]

-

Scientific Research Publishing. (2014). Degradation of nucleic acids and nucleotides in several conditions with perspectives of retrieval: A review. Advances in Bioscience and Biotechnology. [Link]

-

MDPI. (2025). Cytidine and dCMP Deaminases—Current Methods of Activity Analysis. International Journal of Molecular Sciences. [Link]

-

Wiley Online Library. (2023). The photophysics of protonated cytidine and hemiprotonated cytidine base pair: A computational study. Photochemistry and Photobiology. [Link]

-

Fiveable. (n.d.). Nucleic Acid Structure & Stability. [Link]

-

ResearchGate. (2011). Unique Self-Anhydride Formation in the Degradation of Cytidine-5 '-monophosphosialic Acid (CMP-Neu5Ac) and Cytidine-5 '-diphosphosialic Acid (CDP-Neu5Ac) and its Application in CMP-sialic Acid Analogue Synthesis. [Link]

-

ACS Publications. (2023). Human 2′-Deoxynucleoside 5′-Phosphate N-Hydrolase 1: Mechanism of 2′-Deoxyuridine 5′-Monophosphate Hydrolysis. Biochemistry. [Link]

-

ResearchGate. (n.d.). Hydrolysis Rates for Various pH Levels. [Link]

-

Wikipedia. (n.d.). Hydroxylamine. [Link]

-

PubMed. (1981). Molecular structures of cytidine-5'-diphosphate and cytidine-5'-diphospho-choline, and their role in intermidiary metabolism. Journal of the American Chemical Society. [Link]

-

Wikipedia. (n.d.). Cytidine diphosphate. [Link]

-

C-Therm. (2022). Thermal Analysis of Molten Salts. [Link]

-

NETZSCH Analyzing & Testing. (2021). STA or DSC and TGA – is Combination the Key?. [Link]

-

Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

-

ACS Publications. (2023). Solubility, Crystallization, and Characterization of Cytidine Sulfate. ACS Omega. [Link]

-

ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. [Link]

-

ResearchGate. (n.d.). pH rate-profile for the hydrolysis of PP(III) (+) and PP(V) (×) at 25 °C. [Link]

-

Proceedings of the National Academy of Sciences. (2003). The rate of hydrolysis of phosphomonoester dianions and the exceptional catalytic proficiencies of protein and inositol phosphatases. [Link]

-

Linseis. (n.d.). Application: Stability of Molten Salts using Simultaneous Thermal Analysis - STA PT 1000. [Link]

-

ResearchGate. (n.d.). Degradation of cytidine and uridine as a function of time. [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Cytidine and Cytosine Using the Hydrogen Bonding Method. [Link]

-

Researcher.Life. (1957). Photochemistry of cytosine nucleosides and nucleotides. Biochimica et Biophysica Acta. [Link]

-

SciSpace. (2013). A validated stability indicating HPLC method for determination of sitagliptin. Journal of Liquid Chromatography & Related Technologies. [Link]

-

ResearchGate. (n.d.). Cysteine reacts with hydrogen peroxide to form a sulfenic acid. [Link]

-

Rutgers University. (2015). Interpretation of pH−Activity Profiles for Acid−Base Catalysis from Molecular Simulations. [Link]

-

ACS Publications. (1996). Ionic Effects on the Stability and Conformation of Peptide Nucleic Acid Complexes. Biochemistry. [Link]

-

National Institutes of Health. (2008). Nucleic Acid Helix Stability: Effects of Salt Concentration, Cation Valence and Size, and Chain Length. Biophysical Journal. [Link]

-

PubMed. (1989). Solubilities and solid state properties of the sodium salts of drugs. Journal of Pharmaceutical Sciences. [Link]

-

Royal Society of Chemistry. (2020). Exploring the impact of sodium salts on hydrotropic solubilization. Physical Chemistry Chemical Physics. [Link]

-

Royal Society of Chemistry. (1981). Kinetics of the reaction of hydrogen peroxide with cysteine and cysteamine. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

National Institutes of Health. (1985). Cytosine specific DNA sequencing with hydrogen peroxide. Nucleic Acids Research. [Link]

-

Murphy Lab. (2010). Controlled enzymatic production of astrocytic hydrogen peroxide protects neurons from oxidative stress via an Nrf2-independent pathway. [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Molecular structures of cytidine-5'-diphosphate and cytidine-5'-diphospho-choline, and their role in intermidiary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytidine diphosphate - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Degradation of nucleic acids and nucleotides in several conditions with perspectives of retrieval: A review [scirp.org]

- 9. 3'-Cmp | C9H14N3O8P | CID 66535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A 31P MAS NMR study of cytidine 2'-phosphate bound to ribonuclease A in the crystalline state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. RNA Stability: A Review of the Role of Structural Features and Environmental Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Using disodium cytidine 5'-diphosphate in liposome formulation

[1]

Physicochemical Profile & Formulation Strategy

| Parameter | Property | Implication for Formulation |

| Molecular Weight | ~447.16 g/mol | Small molecule; leaks easily from fluid bilayers. |

| Solubility | > 50 mg/mL (Water) | Requires high aqueous core volume for loading. |

| Charge | Anionic (Phosphate groups) | Electrostatic repulsion with anionic lipids (e.g., DSPG). |

| Stability | Heat sensitive > 60°C | Avoid prolonged heating; hydrate near Tm. |

Strategic Choice: To encapsulate CDP-Na2, we cannot rely on hydrophobic interaction. We must use Volume-Dependent Loading .

-

Lipid Selection: We utilize DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and Cholesterol . DSPC has a high phase transition temperature (Tm ~55°C), creating a rigid bilayer that prevents the small CDP molecule from leaking out during storage.

-

Method: Reverse Phase Evaporation (REV) is superior to Thin Film Hydration for this application because it forms an inverted micelle intermediate, trapping a larger volume of the aqueous drug solution.

Protocol: Reverse Phase Evaporation (REV) for CDP-Na2

Objective: Produce Large Unilamellar Vesicles (LUVs) with >30% encapsulation efficiency.

Materials:

-

Lipids: DSPC, Cholesterol, DSPE-PEG2000 (Molar Ratio 55:40:5).

-

Active: Disodium Cytidine 5'-diphosphate (CDP-Na2).

-

Solvents: Chloroform, Methanol, Diethyl Ether (High purity).

-

Buffer: 10mM HEPES, 140mM NaCl, pH 7.4 (Isotonic).

Step-by-Step Workflow:

-

Organic Phase Preparation:

-

Dissolve lipids (Total 20 mg) in a mixture of Chloroform:Diethyl Ether (1:1 v/v, 4 mL).

-

Note: Ether is critical for the REV method to form the inverted emulsion.

-

-

Aqueous Phase Preparation:

-

Dissolve CDP-Na2 (5 mg) in 1 mL of HEPES buffer.

-

Expert Tip: Keep the drug concentration high (5 mg/mL) to maximize the payload per vesicle.

-

-

Emulsification (Critical Step):

-

Add the Aqueous Phase dropwise to the Organic Phase while sonicating in a bath sonicator (0°C - 4°C).

-

Endpoint: Sonication continues until a homogeneous, opalescent "water-in-oil" emulsion forms. This usually takes 2-5 minutes.

-

-

Solvent Removal (Gel Formation):

-

Place the emulsion on a Rotary Evaporator.

-

Pressure: 300-400 mbar. Temperature: 40°C.

-

Evaporate until the mixture becomes a viscous gel (inverted micelles packing together).

-

-

Vesicle Formation (Hydration):

-

Add an additional 2 mL of buffer.

-

Vortex vigorously to break the gel.

-

Evaporate remaining solvent traces at 55°C (above lipid Tm) for 20 minutes. The gel will collapse into a fluid liposome suspension.

-

-

Sizing (Extrusion):

-

Pass the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder heated to 60°C.

-

Why? Ensures uniform size (PDI < 0.2) and sterilization.

-

-

Purification:

-

Remove unencapsulated CDP-Na2 using a PD-10 Desalting Column (Sephadex G-25) or Dialysis (10kDa MWCO) against HEPES buffer at 4°C.

-

Analytical Quality Control

To validate the protocol, you must quantify the Encapsulation Efficiency (EE%).

Formula:

HPLC Protocol for CDP Quantification

Nucleotides are highly polar and do not retain on standard C18 columns. Use Anion Exchange or Ion-Pairing RP-HPLC .

-

Column: Anion Exchange (e.g., SAX) or C18 with Ion-Pairing reagent.

-

Mobile Phase:

-

A: 10 mM Potassium Phosphate, pH 7.0

-

B: 10 mM Potassium Phosphate + 0.5 M NaCl, pH 7.0

-

Gradient: 0% to 100% B over 15 mins.

-

-

Detection: UV Absorbance at 271 nm (Cytidine max).

-

Sample Prep:

-

Total Drug: Dissolve liposomes in Methanol/Triton X-100 (1%) to disrupt vesicles.

-

Free Drug: Analyze the supernatant/dialysate.[1]

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Encapsulation (<10%) | Aqueous volume too low during hydration. | Use REV method (above). Increase lipid concentration (up to 40 mM). |

| Aggregation | Incomplete solvent removal or low Zeta potential. | Ensure full evaporation of ether. Add 5% DSPE-PEG2000 for steric stabilization. |

| Drug Leakage | Lipid bilayer too fluid. | Increase Cholesterol ratio (up to 45 mol%). Ensure storage at 4°C. |

References

-

Kennedy, E. P., & Weiss, S. B. (1956). The function of cytidine coenzymes in the biosynthesis of phospholipids. Journal of Biological Chemistry, 222(1), 193-214.[2] Link

-

Szoka, F., & Papahadjopoulos, D. (1978). Procedure for preparation of liposomes with large internal aqueous space and high capture by reverse-phase evaporation. Proceedings of the National Academy of Sciences, 75(9), 4194-4198. Link

-

Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers.[1][3][4][5][6] Nature Reviews Drug Discovery, 4(2), 145-160. Link

-

SIELC Technologies. (n.d.). HPLC Separation of Cytidine-5'-diphosphate (CDP) and Adenosine 5'-Triphosphate (ATP). Application Note. Link

-

Burlina, A. P., & Galzigna, L. (1989).[7] Preparation, properties and therapeutic potential of cytidine diphosphocholine incorporated into liposomes. Rivista di Neurologia, 59(1), 26-31.[7] Link

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Frontiers | Eugene P. Kennedy’s Legacy: Defining Bacterial Phospholipid Pathways and Function [frontiersin.org]

- 3. Delivery of Oligonucleotides with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid Delivery Systems for Nucleic-Acid-Based-Drugs: From Production to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.chalmers.se [research.chalmers.se]

- 6. Nucleotides Entrapped in Liposome Nanovesicles as Tools for Therapeutic and Diagnostic Use in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Preparation, properties and therapeutic potential of cytidine diphosphocholine incorporated into liposomes] - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimizing Substrate Concentration of CDP-Disodium in Enzymatic Reactions: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine 5'-diphosphate (CDP) is a critical nucleotide involved in numerous biosynthetic pathways, notably in the synthesis of phospholipids like phosphatidylcholine and phosphatidylethanolamine.[1][2] The efficiency of enzymes that utilize CDP as a substrate is highly dependent on its concentration. This application note provides a comprehensive guide for researchers to determine the optimal concentration of CDP-disodium salt in enzymatic reactions. By understanding and applying the principles of Michaelis-Menten kinetics, researchers can ensure maximal enzyme velocity, leading to more accurate and reproducible experimental outcomes.[3][4][5][6] This guide details both the theoretical background and a practical, step-by-step protocol for substrate optimization.

Introduction: The Significance of CDP-Disodium in Enzymatic Research

Cytidine 5'-diphosphate (CDP) is a nucleoside diphosphate composed of cytosine, a ribose sugar, and two phosphate groups.[7] In cellular metabolism, CDP and its derivatives are key intermediates. For instance, CDP-diacylglycerol (CDP-DAG) is a pivotal precursor in the synthesis of essential phospholipids such as phosphatidylinositol and cardiolipin.[8][9] Enzymes like CDP-diacylglycerol synthase (CDS) catalyze the formation of CDP-DAG from phosphatidic acid and CTP, a process fundamental to membrane biogenesis and cellular signaling.[8][10][11]

Given its central role, accurately studying the kinetics of CDP-dependent enzymes is paramount in various fields, including drug discovery and metabolic research. A crucial parameter in any enzymatic assay is the concentration of the substrate. Sub-optimal substrate concentrations can lead to an underestimation of the enzyme's true catalytic potential, while excessively high concentrations may lead to substrate inhibition.[12] Therefore, a systematic approach to determine the optimal CDP-disodium concentration is essential for robust and reliable enzymatic assays.

Theoretical Framework: Michaelis-Menten Kinetics

The relationship between the initial reaction velocity (V₀), substrate concentration ([S]), and the key enzymatic parameters, maximum velocity (Vmax) and the Michaelis constant (Km), is described by the Michaelis-Menten equation.[3][4][5][6]

V₀ = (Vmax * [S]) / (Km + [S])

-

Vmax (Maximum Velocity): This represents the maximum rate of the reaction when the enzyme is fully saturated with the substrate.[6][13] At Vmax, increasing the substrate concentration further will not increase the reaction rate.[13][14]

-

Km (Michaelis Constant): Km is the substrate concentration at which the reaction velocity is half of Vmax.[4][6] It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[6][14]

By systematically varying the concentration of CDP-disodium and measuring the initial reaction rates, a substrate saturation curve can be generated. This allows for the experimental determination of Vmax and Km, which are critical for defining the optimal substrate concentration for routine assays.

Experimental Workflow for Optimizing CDP-Disodium Concentration

The following diagram illustrates the general workflow for determining the optimal CDP-disodium concentration.

Caption: Workflow for CDP-Disodium Optimization.

Detailed Protocols

This section provides step-by-step protocols for determining the optimal concentration of CDP-disodium for a generic CDP-dependent enzyme.

Materials and Reagents

-

CDP-disodium salt (high purity)

-

Purified enzyme of interest (e.g., CDP-diacylglycerol synthase)

-

Reaction buffer (pH and composition optimized for the specific enzyme)

-

Other substrates and cofactors as required by the enzyme

-

Detection reagents (e.g., for a coupled assay that produces a chromogenic or fluorescent signal)

-

Microplate reader or spectrophotometer

-

Microplates (e.g., 96-well, UV-transparent)

Protocol 1: Determination of Optimal Enzyme Concentration

Before optimizing the substrate concentration, it is crucial to determine an enzyme concentration that yields a linear reaction rate over a reasonable time period.

-

Prepare Reagents:

-

Prepare a concentrated stock solution of CDP-disodium in the reaction buffer. For this initial experiment, use a concentration that is expected to be saturating (e.g., 5-10 times the literature-reported Km, if available).

-

Prepare serial dilutions of the enzyme stock solution in the reaction buffer.

-

-

Set up the Assay:

-

In a microplate, add the reaction buffer, the fixed concentration of CDP-disodium, and any other necessary co-substrates.

-

Add the different dilutions of the enzyme to initiate the reactions. Include a no-enzyme control.

-

-

Measure Reaction Rates:

-

Immediately place the microplate in a plate reader set to the appropriate wavelength and temperature.

-

Measure the change in absorbance or fluorescence over time (e.g., every 30 seconds for 10-15 minutes).

-

-

Analyze the Data:

Protocol 2: CDP-Disodium Substrate Titration

This protocol uses the optimized enzyme concentration to determine the Km and Vmax for CDP-disodium.

-

Prepare Reagents:

-

Prepare a series of dilutions of the CDP-disodium stock solution in the reaction buffer. A common approach is to prepare concentrations ranging from 0.2x to 10x the expected Km. If the Km is unknown, a wide range of concentrations should be tested (e.g., from low micromolar to millimolar).

-

Prepare the enzyme at the optimal concentration determined in Protocol 1.

-

-

Set up the Assay:

-

In a microplate, add the reaction buffer and the various dilutions of CDP-disodium.

-

Add any other necessary co-substrates at a fixed, saturating concentration.

-

Initiate the reactions by adding the optimized concentration of the enzyme. Include a no-substrate control.

-

-

Measure Reaction Rates:

-

Follow the same procedure as in Protocol 1 to measure the initial velocities (V₀) for each CDP-disodium concentration.

-

-

Data Analysis and Interpretation:

-

Plot V₀ versus the concentration of CDP-disodium. This should yield a hyperbolic curve.[5][14]

-

To determine Km and Vmax more accurately, transform the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[6][14] This plot linearizes the Michaelis-Menten equation, allowing for easier determination of the kinetic parameters from the intercepts and slope.

-

Alternatively, use non-linear regression analysis software to fit the data directly to the Michaelis-Menten equation, which is generally considered more accurate.[15]

-

Data Presentation and Interpretation

The results of the CDP-disodium titration experiment can be summarized in a table and visualized in a graph.

Table 1: Example Data from a CDP-Disodium Titration Experiment

| [CDP-Disodium] (µM) | Initial Velocity (V₀) (µmol/min) | 1/[CDP-Disodium] (µM⁻¹) | 1/V₀ (min/µmol) |

| 5 | 0.15 | 0.200 | 6.67 |

| 10 | 0.25 | 0.100 | 4.00 |

| 20 | 0.38 | 0.050 | 2.63 |

| 40 | 0.55 | 0.025 | 1.82 |

| 80 | 0.70 | 0.013 | 1.43 |

| 160 | 0.82 | 0.006 | 1.22 |

| 320 | 0.90 | 0.003 | 1.11 |

From the Lineweaver-Burk plot of this data, the x-intercept (-1/Km) and y-intercept (1/Vmax) can be determined. For routine enzymatic assays, it is generally recommended to use a CDP-disodium concentration that is 5-10 times the calculated Km to ensure the enzyme is operating at or near its Vmax.[14] This minimizes the impact of small variations in substrate concentration on the reaction rate, leading to more consistent results.

Handling and Stability of CDP-Disodium Solutions

To ensure the accuracy and reproducibility of your experiments, proper handling and storage of CDP-disodium are crucial.

-

Storage: Store solid CDP-disodium at -20°C or below.

-

Solution Preparation: Prepare stock solutions in a suitable buffer (e.g., Tris-HCl or HEPES at a neutral pH). Avoid acidic conditions which can lead to hydrolysis.

-

Stability: Aqueous solutions of nucleotides can be prone to degradation. It is recommended to prepare fresh solutions or aliquot and store stock solutions at -20°C or -80°C for long-term use.[17][18][19][20] Avoid repeated freeze-thaw cycles.

Conclusion

A systematic approach to optimizing the substrate concentration is fundamental to the development of robust and reliable enzymatic assays. By applying the principles of Michaelis-Menten kinetics and following the detailed protocols outlined in this application note, researchers can confidently determine the optimal concentration of CDP-disodium for their specific enzyme of interest. This ensures that the enzyme is assayed under saturating substrate conditions, leading to accurate measurements of its catalytic activity and facilitating meaningful comparisons across different experimental conditions.

References

-

Michaelis–Menten kinetics - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

The Michaelis–Menten Model - Microbe Notes. (2022, June 18). Retrieved February 15, 2026, from [Link]

-

Michaelis Menten Kinetics – MCAT Biochemistry | MedSchoolCoach. (n.d.). Retrieved February 15, 2026, from [Link]

-

Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics - TeachMe Physiology. (2024, April 8). Retrieved February 15, 2026, from [Link]

-

Kinetics - Control Of Enzyme Activity - MCAT Content - Jack Westin. (n.d.). Retrieved February 15, 2026, from [Link]

-

Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements. (2025, May 9). Retrieved February 15, 2026, from [Link]

-

How to optimise enzyme and substrate concentration for enzyme activity? - ResearchGate. (2017, March 20). Retrieved February 15, 2026, from [Link]

-

Cytidine diphosphate - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

What is the mechanism of Cytidine Disodium Triphosphate? - Patsnap Synapse. (2024, July 17). Retrieved February 15, 2026, from [Link]

-

CDP-Diacylglycerol Synthases (CDS): Gateway to Phosphatidylinositol and Cardiolipin Synthesis - Frontiers. (n.d.). Retrieved February 15, 2026, from [Link]

-

What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? (2021, January 13). Retrieved February 15, 2026, from [Link]

-

How do we determine the optimum substrate: enzyme ratio for enzyme assay if enzyme is not consumed after the reaction? - Quora. (2022, February 8). Retrieved February 15, 2026, from [Link]

-

The effect of substrate concentration on enzyme activity. (n.d.). Retrieved February 15, 2026, from [Link]

-

Assay of nucleoside diphosphate kinase in microtiter plates using a peroxidase-coupled method - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]

-

The essential roles of cytidine diphosphate‐diacylglycerol synthase in bloodstream form Trypanosoma brucei - PMC - PubMed Central. (n.d.). Retrieved February 15, 2026, from [Link]

-

Basics of Enzymatic Assays for HTS - NCBI - NIH. (2012, May 1). Retrieved February 15, 2026, from [Link]

-

Assay of nucleoside-diphosphate kinase activity by the coupled nucleotidyltransferase. (n.d.). Retrieved February 15, 2026, from [Link]

-

What is the best procedure to test enzyme's substrate preferences? - ResearchGate. (2015, September 2). Retrieved February 15, 2026, from [Link]

-

A reversed phase HPLC method for the analysis of nucleotides to determine 5'-PDE enzyme activity - ResearchGate. (2025, August 7). Retrieved February 15, 2026, from [Link]

-

Nucleoside Diphosphate Kinase (NDK) Assay kit - Biomedical Research Service. (n.d.). Retrieved February 15, 2026, from [Link]

-

Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC. (2017, October 23). Retrieved February 15, 2026, from [Link]

-

Structural basis for catalysis in a CDP-alcohol phosphotransferase - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]

-

Distinct Properties of the Two Isoforms of CDP-Diacylglycerol Synthase | Biochemistry. (2014, November 6). Retrieved February 15, 2026, from [Link]

-

Stereospecific synthesis and enzyme studies of CDP-diacylglycerols - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]

-

Mining the cellular inventory of pyridoxal phosphate-dependent enzymes. (2018, October 8). Retrieved February 15, 2026, from [Link]

-

CDP-diacylglycerol synthase of microorganisms - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]

-

Reaction and Substrate Specificity of Recombinant Pig Kidney Dopa Decarboxylase Under Aerobic and Anaerobic Conditions - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]

-

Molecular characterization of novel pyridoxal-5′-phosphate-dependent enzymes from the human microbiome - PubMed Central. (n.d.). Retrieved February 15, 2026, from [Link]

-

Enzymes Dependent on Pyridoxal Phosphate and Other Carbonyl Compounds as Cofactors. (n.d.). Retrieved February 15, 2026, from [Link]

-

Stability of pemetrexed disodium in sodium chloride 0.9% w/v intravenous Viaflo infusion bags - PMC. (2021, July 16). Retrieved February 15, 2026, from [Link]

-

(PDF) The stability of carbidopa in solution - ResearchGate. (2025, August 6). Retrieved February 15, 2026, from [Link]

-

Pyridoxal phosphate-dependent reactions in the biosynthesis of natural products | Request PDF - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Stability study of carboplatin infusion solutions in 0.9% sodium chloride in polyvinyl chloride bags - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]

-

Antibiotic stability in commercial peritoneal dialysis solutions: influence of formulation, storage and duration - PubMed. (2011, February 15). Retrieved February 15, 2026, from [Link]

-

Stability of pemetrexed disodium in sodium chloride 0.9% w/v intravenous Viaflo infusion bags | Semantic Scholar. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. What is the mechanism of Cytidine Disodium Triphosphate? [synapse.patsnap.com]

- 3. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]

- 4. microbenotes.com [microbenotes.com]

- 5. medschoolcoach.com [medschoolcoach.com]

- 6. teachmephysiology.com [teachmephysiology.com]

- 7. Cytidine diphosphate - Wikipedia [en.wikipedia.org]

- 8. Frontiers | CDP-Diacylglycerol Synthases (CDS): Gateway to Phosphatidylinositol and Cardiolipin Synthesis [frontiersin.org]

- 9. The essential roles of cytidine diphosphate‐diacylglycerol synthase in bloodstream form Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CDP-diacylglycerol synthase of microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]

- 13. jackwestin.com [jackwestin.com]

- 14. Untitled Document [homepages.ucl.ac.uk]

- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Stability of pemetrexed disodium in sodium chloride 0.9% w/v intravenous Viaflo infusion bags - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Stability study of carboplatin infusion solutions in 0.9% sodium chloride in polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antibiotic stability in commercial peritoneal dialysis solutions: influence of formulation, storage and duration - PubMed [pubmed.ncbi.nlm.nih.gov]

Handling and storage protocols for hygroscopic nucleotide salts

Protocols for the Handling and Storage of Hygroscopic Nucleotide Salts to Ensure Experimental Integrity

Abstract

Nucleotide salts, the fundamental building blocks of nucleic acids and critical signaling molecules, are central to a vast array of research and development applications. Many of these vital reagents are hygroscopic, readily absorbing moisture from the atmosphere. Improper handling and storage of these compounds can lead to significant degradation, compromising experimental outcomes, leading to failed assays, and inaccurate quantification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for the handling and storage of hygroscopic nucleotide salts, ensuring their stability and preserving their biological activity.

The Challenge of Hygroscopicity in Nucleotide Salts

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment.[1] For nucleotide salts, this absorbed moisture is not inert; it actively participates in the degradation of the molecule. The primary mechanism of degradation is the hydrolysis of the high-energy phosphoanhydride bonds of the triphosphate chain.[2][3] This leads to the formation of nucleoside diphosphates (NDPs) and monophosphates (NMPs), which are often inactive or can act as inhibitors in enzymatic reactions that require the triphosphate form.[4][]

The consequences of using degraded, hygroscopic nucleotide salts are significant and far-reaching, including:

-

Reduced efficacy in enzymatic reactions: Polymerases, kinases, and other enzymes that utilize nucleoside triphosphates (NTPs) as substrates will exhibit lower activity.[]

-

Inaccurate quantification: The presence of water increases the measured weight of the solid, leading to the preparation of stock solutions with lower than intended concentrations.

-

Physical changes to the solid: Moisture absorption can cause caking, clumping, or even deliquescence (dissolving in the absorbed water), making the material difficult to handle and weigh accurately.[1]

-

Compromised long-term stability: Even seemingly minor moisture absorption can accelerate degradation over time, reducing the effective shelf-life of the reagent.[6]

Understanding and mitigating the effects of hygroscopicity are therefore paramount to achieving reproducible and reliable experimental results.

Classification of Hygroscopicity

The European Pharmacopoeia provides a standardized classification system for the hygroscopicity of substances based on the percentage weight gain after 24 hours of storage at 25°C and 80% relative humidity (RH).[7]

| Classification | Weight Increase (% w/w) | Handling and Storage Implications |

| Non-hygroscopic | ≤ 0.12 | Standard storage in well-closed containers is sufficient. |

| Slightly hygroscopic | > 0.12 and < 2.0 | Storage in airtight containers is recommended. |

| Hygroscopic | ≥ 2.0 and < 15.0 | Requires storage in airtight containers with a desiccant. Handling should be performed in a controlled low-humidity environment. |

| Very hygroscopic | ≥ 15.0 | Strict environmental controls are necessary for handling and storage, such as the use of a glove box. Packaging must provide a high degree of protection against moisture.[8] |

Table 1: European Pharmacopoeia Classification of Hygroscopicity and Associated Handling Recommendations.[7]

Recommended Storage Conditions for Solid Nucleotide Salts

Proper storage is the first line of defense against the degradation of hygroscopic nucleotide salts. The following conditions are recommended for the long-term storage of these materials in their solid, lyophilized form.

| Nucleotide Salt | Recommended Long-Term Storage Temperature | Additional Storage Recommendations | Source |

| Adenosine 5'-triphosphate (ATP) salts | -20°C | Store with a desiccant. | [4][9][10] |

| Guanosine 5'-triphosphate (GTP) salts | -20°C | Highly unstable; strict desiccation is crucial.[11] | [2][][11] |

| Cytidine 5'-triphosphate (CTP) salts | -20°C | Stable for ≥ 4 years under proper conditions.[12] | [12][13][14] |

| Uridine 5'-triphosphate (UTP) salts | -20°C | Store under desiccating conditions.[15] | [15][16][17] |

Table 2: Recommended Long-Term Storage Conditions for Common Nucleotide Triphosphate Salts in Solid Form.

Key Storage Principles:

-

Temperature: Low temperatures (-20°C or below) are essential to slow down the rate of chemical degradation.[9][11]

-

Moisture Control: Always store hygroscopic nucleotide salts in airtight containers, preferably with a desiccant such as silica gel, to maintain a low-humidity environment.[9][18] For very hygroscopic compounds, storage in a desiccator cabinet is recommended.[19]

-

Inert Atmosphere: For highly sensitive applications or very long-term storage, consider backfilling the container with an inert gas like argon or nitrogen before sealing.

-

Light Protection: While the primary concern is moisture, some nucleotide analogs can be light-sensitive. Storing containers in the dark or using amber vials is a good practice.[20]

Protocols for Handling Hygroscopic Nucleotide Salts

The brief period during which a hygroscopic nucleotide salt is handled for weighing and reconstitution is when it is most vulnerable to moisture absorption. Adherence to strict protocols during these steps is critical.

Weighing Protocol for Hygroscopic Nucleotide Salts

The goal of this protocol is to minimize the exposure of the solid material to ambient humidity.

Equipment and Materials:

-

Analytical balance

-

Weighing paper or boat[21]

-

Spatula[21]

-

Pre-tared, sealable container for the weighed solid (e.g., microcentrifuge tube)

-

Controlled environment (glove box or desiccator with a port for hands)

-

Timer

Step-by-Step Procedure:

-

Preparation:

-

Ensure the analytical balance is calibrated and level.

-

Place all necessary equipment (spatula, weighing paper/boat, pre-tared container) inside a glove box or a desiccator with controlled low humidity.[22] Allow the equipment to equilibrate to the internal environment for at least 30 minutes.

-

Bring the sealed container of the nucleotide salt to room temperature before opening to prevent condensation of moisture onto the cold powder. This may take 1-2 hours.

-

-

Weighing in a Controlled Environment:

-

Perform all subsequent steps inside the glove box or controlled humidity chamber.

-

Place the weighing paper or boat on the analytical balance and tare the weight.[21]

-

Quickly open the nucleotide salt container and, using a clean, dry spatula, transfer the desired amount of powder to the weighing paper/boat.[23]

-

Record the weight.

-

Immediately and carefully transfer the weighed powder into your pre-tared, sealable container.

-

Securely close the container with the weighed nucleotide salt.

-

Securely reseal the main stock container of the nucleotide salt.

-

-

Post-Weighing:

-

Remove the sealed container with your weighed sample from the controlled environment.

-

If not proceeding immediately to reconstitution, store the container in a desiccator.

-

Figure 1: Workflow for weighing hygroscopic nucleotide salts.

Reconstitution Protocol

Reconstituting the nucleotide salt in a suitable buffer immediately after weighing is the best way to protect it from further degradation.

Equipment and Materials:

-

Weighed hygroscopic nucleotide salt in a sealed container

-

Nuclease-free water or appropriate sterile buffer (e.g., TE buffer)[24]

-

Calibrated pipettes

-

Vortex mixer

-

Microcentrifuge

Step-by-Step Procedure:

-

Preparation:

-

Calculate the required volume of solvent to achieve the desired stock solution concentration.

-

Ensure the solvent is at room temperature.

-

-

Reconstitution:

-

Briefly centrifuge the sealed container with the weighed powder to ensure all the solid is at the bottom.

-

Carefully open the container and add the calculated volume of nuclease-free water or buffer.

-

Immediately close the container securely.

-

Vortex gently until the powder is completely dissolved.[24]

-

Perform a quick spin in a microcentrifuge to collect the entire solution at the bottom of the tube.

-

-

Aliquoting and Storage of Stock Solution:

Stability Testing and Quality Control

To ensure the integrity of hygroscopic nucleotide salts, particularly for critical applications, it is advisable to perform periodic quality control checks.

Determination of Water Content

For applications requiring highly accurate concentrations, the water content of the solid nucleotide salt can be determined using Karl Fischer titration.[14][27][28] This method is highly specific for water and can provide a precise measurement of the moisture absorbed by the material. The determined water content can then be used to correct the concentration of the prepared stock solutions.

Stability Indicating Methods

A stability study should be designed to assess how the quality of the nucleotide salt varies over time under the influence of temperature and humidity.[29][30][31]

Protocol for a Basic Stability Study:

-

Sample Preparation:

-

Weigh several aliquots of the hygroscopic nucleotide salt into appropriate vials under controlled low-humidity conditions.

-

Expose these vials to different storage conditions (e.g., -20°C with desiccant, 4°C with desiccant, and an accelerated condition such as 25°C/60% RH).[32]

-

-

Time Points:

-

Analytical Method:

-

At each time point, reconstitute a vial from each storage condition.

-

Analyze the solution using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC). Anion-exchange HPLC is particularly effective for separating NTPs from their NDP and NMP degradants.[25]

-

-

Data Analysis:

-

Quantify the peak areas of the parent nucleotide triphosphate and any degradation products.

-

Calculate the percentage of the parent compound remaining at each time point for each storage condition.

-

Establish a specification for the acceptable level of degradation (e.g., not more than 5% degradation).

-

Figure 2: Workflow for a basic stability study of nucleotide salts.

Conclusion